molecular formula C19H20O3 B8564457 (3-Cyclopentyloxy-4-methoxy-phenyl)-phenyl-methanone CAS No. 162543-72-8

(3-Cyclopentyloxy-4-methoxy-phenyl)-phenyl-methanone

Cat. No. B8564457
M. Wt: 296.4 g/mol
InChI Key: DWTPIVBPVNBBFD-UHFFFAOYSA-N
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Patent
US05622977

Procedure details

The alcohol (prepared above) (13.4 g, 44.8 mmol) was dissolved in CH2Cl2 (150 ml) and treated with MnO2 (22 g). The reaction mixture was vigorously stirred at RT for 18 h, then treated with a further portion of MnO2 (20 g). More MnO2 (20 g) was added after 10h and the mixture stirred for 18 h, then filtered through Celite® and concentrated in vacuo. The residue was recrystallized from EtOH to afford the title compound (11.27 g; two crops) as a white crystalline solid m.p. 59°-75° C.; δH (CDCl3) 1.5-2.1 (8H,br, m, (CH2)4), 3.88 (3H, s, OMe), 4.80 (1H, br m, OCHCH2), 6.83 (1H, d, J 8.5 Hz, ArH ortho to OMe), and 7.25-7.8 (7H, m, 2×ArH meta to OMe+C6H5); m/z 296 (M+ 11%), 229 (17), 228 (95), 152 (12), 151 (100), 105 (30), 77 (21), and 41 (10).
Name
alcohol
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
22 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 g
Type
catalyst
Reaction Step Three
[Compound]
Name
10h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[OH:16])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(Cl)Cl.O=[Mn]=O>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([C:15]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)=[O:16])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
alcohol
Quantity
13.4 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C(O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22 g
Type
catalyst
Smiles
O=[Mn]=O
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
O=[Mn]=O
Step Four
Name
10h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.27 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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